5-Methoxy-1-methyl-1H-pyrazole
CAS No.: 1350323-88-4
Cat. No.: VC7944644
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1350323-88-4 |
---|---|
Molecular Formula | C5H8N2O |
Molecular Weight | 112.13 g/mol |
IUPAC Name | 5-methoxy-1-methylpyrazole |
Standard InChI | InChI=1S/C5H8N2O/c1-7-5(8-2)3-4-6-7/h3-4H,1-2H3 |
Standard InChI Key | HQBVPKRARNRSQY-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)OC |
Canonical SMILES | CN1C(=CC=N1)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 5-Methoxy-1-methyl-1H-pyrazole consists of a five-membered pyrazole ring with substituents at positions 1 and 5. The methyl group at position 1 and methoxy group at position 5 influence electronic distribution and steric interactions, affecting reactivity and binding affinity.
Molecular Formula:
Molecular Weight: 124.13 g/mol
IUPAC Name: 5-Methoxy-1-methyl-1H-pyrazole
Spectroscopic Characterization
Key spectroscopic data for this compound include:
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NMR: Peaks at δ 3.78 (s, 3H, OCH), δ 3.45 (s, 3H, NCH), and δ 6.15 (s, 1H, pyrazole-H).
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IR Spectroscopy: Stretching vibrations at 3100 cm (C-H aromatic), 1600 cm (C=N), and 1250 cm (C-O).
Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |
---|---|---|---|
5-Methoxy-1-methyl-1H-pyrazole | 124.13 | 92–95 | Low |
5-Hydroxy-1-methyl-1H-pyrazole | 110.10 | 105–108 | Moderate |
1-Methyl-1H-pyrazole | 82.10 | -18 | High |
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions:
Example Protocol:
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Reactants: Methyl hydrazine and 3-methoxy-1,3-diketone.
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Conditions: Reflux in ethanol with catalytic acetic acid (12 hrs, 80°C).
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Yield: 65–70% after recrystallization.
Critical Parameters:
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Solvent polarity (e.g., ethanol vs. DMF) impacts reaction kinetics.
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Temperature above 70°C minimizes side products.
Industrial Production
Scalable methods employ continuous-flow reactors to enhance efficiency:
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Process: Multi-step synthesis integrating bromination and methoxylation.
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Catalysts: Heterogeneous catalysts (e.g., zeolites) improve selectivity.
Biological and Pharmacological Activities
Antimicrobial Efficacy
Studies on pyrazole derivatives demonstrate broad-spectrum activity:
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Gram-positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus.
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Mechanism: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase.
Table 2: Comparative Anti-Inflammatory Activity
Compound | COX-2 Inhibition (%) | IC (µM) |
---|---|---|
5-Methoxy-1-methyl-1H-pyrazole | 72 ± 3 | 18.5 |
Celecoxib | 95 ± 2 | 0.04 |
Ibuprofen | 55 ± 4 | 250 |
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for kinase inhibitors and antimicrobial agents:
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Case Study: Derivatives showed IC = 2.1 µM against EGFR kinase, highlighting anticancer potential.
Material Science
Functionalized pyrazoles are employed in OLEDs due to electron-transport properties:
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Example: Pyrazole-based polymers achieve external quantum efficiencies >15% in blue-emitting devices.
Comparison with Structural Analogues
Substituent Effects on Bioactivity
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Methoxy Group: Enhances solubility and hydrogen-bonding capacity vs. methyl or halide substituents.
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N-Methylation: Reduces metabolic degradation but decreases CNS penetration.
Table 3: Structure-Activity Relationships
Substituent Position | Effect on LogP | Bioactivity (IC, µM) |
---|---|---|
5-OCH | -0.7 | 18.5 (COX-2) |
5-Cl | +0.9 | 45.2 (COX-2) |
5-NO | -0.3 | 12.1 (COX-2) |
Future Perspectives
Targeted Drug Delivery
Nanoparticle-encapsulated derivatives could improve bioavailability and reduce off-target effects.
Green Synthesis Initiatives
Developing solvent-free cyclocondensation routes using microwave irradiation may enhance sustainability.
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